

An In-depth Technical Guide to the Chemical Properties of 1,1-Dimethylcyclopentane

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Compound of Interest

Compound Name: 1,1-Dimethylcyclopentane

Cat. No.: B044176

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **1,1-Dimethylcyclopentane**, a saturated alicyclic hydrocarbon. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the compound's structural characteristics, physicochemical properties, spectroscopic data, and safety information. Furthermore, it outlines experimental protocols for its synthesis and analysis.

Core Chemical Properties

1,1-Dimethylcyclopentane is a colorless, flammable liquid. Its structure consists of a five-membered cyclopentane ring with two methyl groups attached to the same carbon atom. This gem-dimethyl substitution pattern influences its physical properties and chemical reactivity.

Table 1: General and Physical Properties of **1,1-Dimethylcyclopentane**

Property	Value
Molecular Formula	C ₇ H ₁₄
Molecular Weight	98.19 g/mol
CAS Number	1638-26-2
Appearance	Colorless liquid
Density	0.752 g/mL
Melting Point	-70 °C
Boiling Point	87-88 °C
Vapor Pressure	76.2 mmHg
Solubility	Insoluble in water; soluble in organic solvents
Refractive Index	1.414

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **1,1-Dimethylcyclopentane**. The following sections provide an overview of its key spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:** The proton NMR spectrum of **1,1-Dimethylcyclopentane** is characterized by signals corresponding to the methyl and methylene protons. The two methyl groups are equivalent and typically appear as a sharp singlet. The methylene protons of the cyclopentane ring will show more complex splitting patterns due to their diastereotopic nature.
- ¹³C NMR:** The carbon NMR spectrum will display distinct signals for the quaternary carbon, the methyl carbons, and the methylene carbons of the ring.

Infrared (IR) Spectroscopy

The IR spectrum of **1,1-Dimethylcyclopentane** is dominated by absorptions corresponding to C-H stretching and bending vibrations of the alkane functional groups. Key absorptions are expected in the 2850-3000 cm^{-1} region for C-H stretching and around 1465 cm^{-1} and 1375 cm^{-1} for C-H bending.

Mass Spectrometry (MS)

Mass spectrometry of **1,1-Dimethylcyclopentane** will show a molecular ion peak (M^+) corresponding to its molecular weight. The fragmentation pattern is characteristic of cyclic alkanes and will involve the loss of methyl and larger alkyl fragments.

Safety and Hazard Information

1,1-Dimethylcyclopentane is a flammable liquid and vapor. It may be harmful if swallowed and can cause skin and eye irritation. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area, should be observed when handling this compound.

Table 2: GHS Hazard Classifications for **1,1-Dimethylcyclopentane**

Hazard Class	Code	Description
Flammable Liquids	H225/H226	Highly flammable liquid and vapor / Flammable liquid and vapor
Acute Toxicity, Oral	H302	Harmful if swallowed

Experimental Protocols

Detailed experimental methodologies are essential for the synthesis and analysis of **1,1-Dimethylcyclopentane** in a research setting.

Synthesis of 1,1-Dimethylcyclopentane

A common synthetic route to **1,1-Dimethylcyclopentane** involves a multi-step process starting from cyclopentanone. This process includes a Grignard reaction, followed by dehydration and catalytic hydrogenation.^{[1][2]}

Reaction Scheme:



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Caption: Synthetic pathway for **1,1-Dimethylcyclopentane**.

Step 1: Grignard Reaction to form 1,1-Dimethylcyclopentanol[1][3]

- **Apparatus Setup:** A flame-dried, three-necked round-bottom flask is equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.
- **Grignard Reagent Preparation:** Magnesium turnings are placed in the flask, and a solution of methyl bromide or methyl iodide in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise to initiate the formation of the Grignard reagent (methylmagnesium bromide/iodide).
- **Reaction with Cyclopentanone:** The Grignard reagent solution is cooled in an ice bath. A solution of cyclopentanone in anhydrous diethyl ether is added dropwise with vigorous stirring.
- **Workup:** After the reaction is complete, it is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

Step 2: Dehydration of 1,1-Dimethylcyclopentanol[1]

- The crude 1,1-Dimethylcyclopentanol is mixed with a catalytic amount of a strong acid, such as sulfuric acid.
- The mixture is heated to induce dehydration, leading to the formation of 1,2-dimethylcyclopentene.
- The alkene product is typically distilled directly from the reaction mixture.

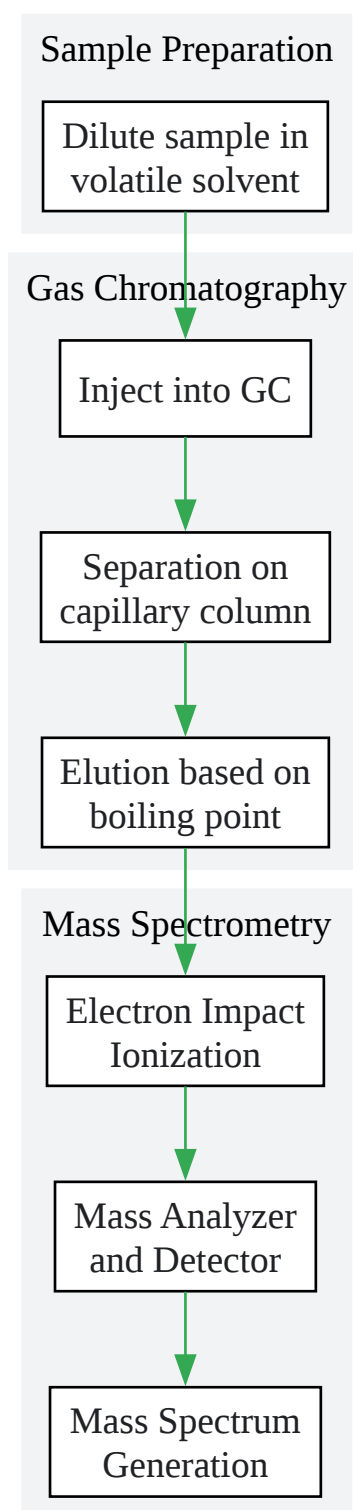
Step 3: Catalytic Hydrogenation of 1,2-Dimethylcyclopentene^[1]

- The 1,2-dimethylcyclopentene is dissolved in a suitable solvent, such as ethanol.
- A catalytic amount of palladium on carbon (Pd/C) is added to the solution.
- The mixture is subjected to a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) and stirred until the reaction is complete.
- The catalyst is removed by filtration, and the solvent is evaporated to yield the final product, **1,1-Dimethylcyclopentane**. The product can be further purified by distillation.

Analytical Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of **1,1-Dimethylcyclopentane** in a volatile organic solvent (e.g., hexane or dichloromethane) is prepared.
- GC Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms).
 - Carrier Gas: Helium at a constant flow rate.
 - Injection: Split injection mode with an appropriate split ratio.
 - Temperature Program: An initial oven temperature is held for a few minutes, then ramped to a final temperature to ensure the elution of the compound.
- MS Conditions:
 - Ionization: Electron Impact (EI) at 70 eV.
 - Mass Range: A scan range appropriate for the molecular weight and expected fragments of the analyte.

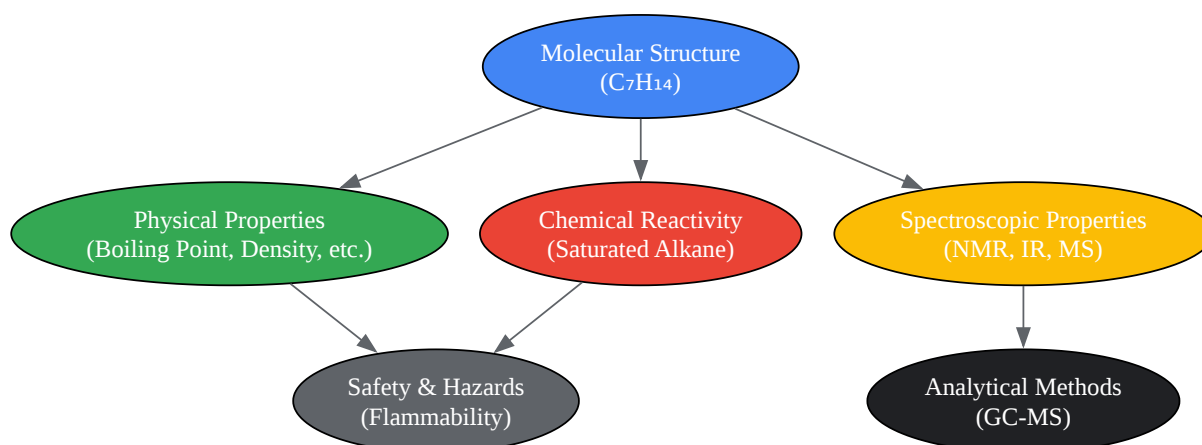


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Caption: Workflow for GC-MS analysis of **1,1-Dimethylcyclopentane**.

Logical Relationships of Key Properties

The chemical properties of **1,1-Dimethylcyclopentane** are interconnected. The molecular structure dictates its physical and spectroscopic properties, which in turn inform the appropriate analytical methods and safety precautions.



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Caption: Interrelationship of **1,1-Dimethylcyclopentane**'s properties.

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